Cas no 75481-73-1 (Cefminox)

Cefminox structure
Nombre del producto:Cefminox
Cefminox Propiedades químicas y físicas
Nombre e identificación
-
- Cefminox
- 7-MAC
- (6R,7S)-7-[[2-[(2S)-2-amino-3-hydroxy-3-oxopropyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7S)-7-[[2-[[(2S)-2-amino-3-hydroxy-3-keto-propyl]thio]acetyl]amino]-8-keto-7-methoxy-3-[[(1-methyltetrazol-5-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[[[(2S)
- Meicelin
- (6R,7S)-7-(2-(((S)-2-Amino-2-carboxyethyl)thio)acetamido)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- D07642
- Mt-141
- CEFMINOX [WHO-DD]
- (6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- CHEMBL1276342
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((((2-AMINO-2-CARBOXYETHYL)THIO)ACETYL)AMINO)-7-METHOXY-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-, (6R-(6.ALPHA.,7.ALPHA.,7(S*)))-
- CEFMINOX [MI]
- SCHEMBL49565
- DB09062
- CCRIS 5270
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((((2-amino-2-carboxyethyl)thio)acetyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-(6alpha,7alpha,7(S*)))-
- Cefminoxum
- AKOS015895987
- Cefminox [INN]
- Cefminoxum [Latin]
- (6R,7S)-7-(2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- NS00011867
- GTPL12255
- Q5057239
- 84305-41-9
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(((2S)-2-AMINO-2-CARBOXYETHYL)THIO)ACETYL)AMINO)-7-METHOXY-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-, (6R,7S)-
- PW08Y13465
- MT-141 FREE ACID
- 75481-73-1
- CMNX
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((((2S)-2-amino-2-carboxyethyl)thio)acetyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R,7S)-
- NCGC00181749-01
- UNII-PW08Y13465
- DTXSID301016174
- cefminox sodium
- CHEBI:135817
- MT 141
- (7S)-7-(2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-3,4-didehydrocepham-4-carboxylic acid
- Cefminox (INN)
- (6R,7S)-7-(2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido)-7-methoxy-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (7S)-7-(2-(((2S)-2-amino-2-carboxyethyl)sulfanyl)acetamido)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)sulfanyl)methyl)-3,4-didehydrocepham-4-carboxylic acid
- DTXCID401474311
- Tencef
- BRD-K77073709-435-01-2
- (6R,7S)-7-(2-(((2S)-2-amino-2-carboxyethyl)sulfanyl)acetamido)-7-methoxy-3-(((1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- (6R,7S)-7-((2-((2S)-2-amino-3-hydroxy-3-oxopropyl)sulfanylacetyl)amino)-7-methoxy-3-((1-methyltetrazol-5-yl)sulfanylmethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- (6R,7S)-7-(2-(((2S)-2-amino-2-carboxyethyl)sulfanyl)acetamido)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)sulfanyl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Cefminoxum (Latin)
- Alteporina
-
- MDL: MFCD07793340
- Renchi: InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28)/t8-,14-,16+/m1/s1
- Clave inchi: JSDXOWVAHXDYCU-VXSYNFHWSA-N
- Sonrisas: OC([C@@H](CSCC(N[C@@]1(C(=O)N2C(=C(CS[C@H]12)CSC1=NN=NN1C)C(=O)O)OC)=O)N)=O
Atributos calculados
- Calidad precisa: 541.04800
- Masa isotópica única: 541.048
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 14
- Recuento de átomos pesados: 34
- Cuenta de enlace giratorio: 11
- Complejidad: 869
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -4
- Superficie del Polo topológico: 282A^2
Propiedades experimentales
- Denso: 1.86
- PSA: 281.59000
- Logp: -2.14560
Cefminox Literatura relevante
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
3. Book reviews
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
75481-73-1 (Cefminox) Productos relacionados
- 56796-20-4(Cefmetazole)
- 74228-11-8(S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt)
- 1597823-07-8(1-bromo-2-(2,2-difluoroethoxy)propan-2-ylbenzene)
- 891099-59-5(1-(4-fluorophenyl)-2-{6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}ethan-1-one)
- 1797887-44-5(2-cyclopentylsulfanyl-N-[(2-methoxy-2-adamantyl)methyl]acetamide)
- 2126333-73-9(N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide)
- 2877634-20-1(1-cyclopropanecarbonyl-4-(1-phenylethyl)-1,4-diazepane)
- 1806824-55-4(Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate)
- 921518-00-5(1-(4-methoxybenzenesulfonyl)-N-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-4-carboxamide)
- 863769-42-0(methyl 4-(piperidin-2-yl)benzoate hydrochloride)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:75481-73-1)(6R-(6-alpha,7-alpha))-7-((((2-Amino-2-carboxyethyl)thio)acetyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monosodium salt

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe